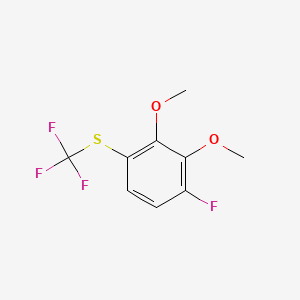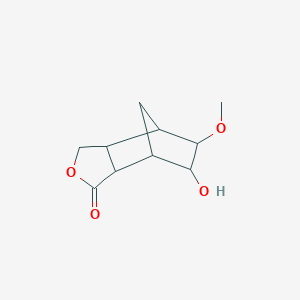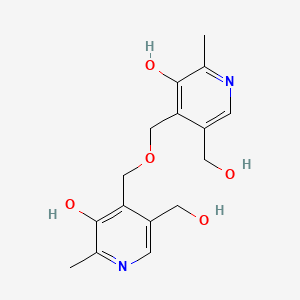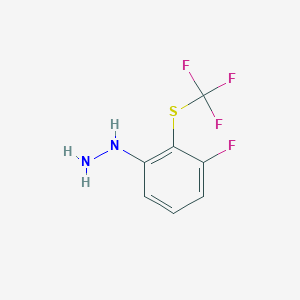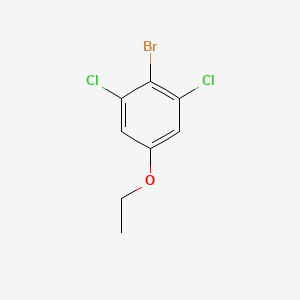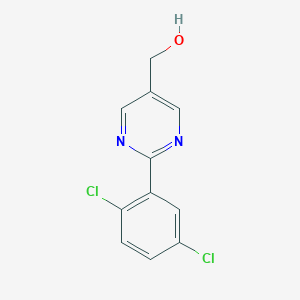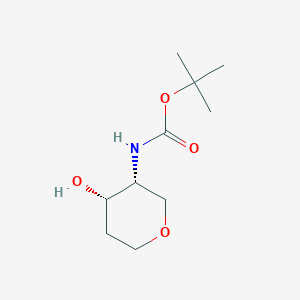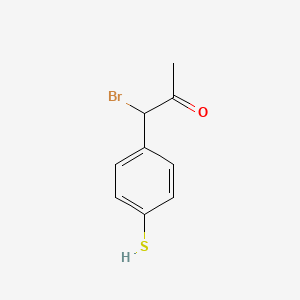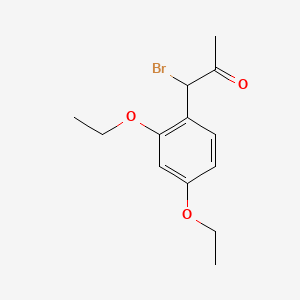
1-Bromo-1-(2,4-diethoxyphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1-(2,4-diethoxyphenyl)propan-2-one is an organic compound with the molecular formula C13H17BrO3 and a molecular weight of 301.18 g/mol . This compound is characterized by the presence of a bromine atom, two ethoxy groups, and a propanone moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-1-(2,4-diethoxyphenyl)propan-2-one can be synthesized through the bromination of 1-(2,4-diethoxyphenyl)propan-2-one. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-1-(2,4-diethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of new compounds with different functional groups.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
1-Bromo-1-(2,4-diethoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-1-(2,4-diethoxyphenyl)propan-2-one involves its interaction with various molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. The carbonyl group can undergo reduction or oxidation, leading to the formation of different products .
Comparaison Avec Des Composés Similaires
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Similar structure but with a methoxy group instead of ethoxy groups.
2-Bromo-1-(4-isobutoxyphenyl)propan-1-one: Contains an isobutoxy group instead of ethoxy groups.
2-Bromo-1-(3,4-dimethylphenyl)propan-1-one: Features dimethyl groups on the phenyl ring.
Uniqueness: 1-Bromo-1-(2,4-diethoxyphenyl)propan-2-one is unique due to the presence of two ethoxy groups on the phenyl ring, which can influence its reactivity and interactions in chemical reactions. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Propriétés
Formule moléculaire |
C13H17BrO3 |
|---|---|
Poids moléculaire |
301.18 g/mol |
Nom IUPAC |
1-bromo-1-(2,4-diethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C13H17BrO3/c1-4-16-10-6-7-11(13(14)9(3)15)12(8-10)17-5-2/h6-8,13H,4-5H2,1-3H3 |
Clé InChI |
CBLBQYPZHANICU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1)C(C(=O)C)Br)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



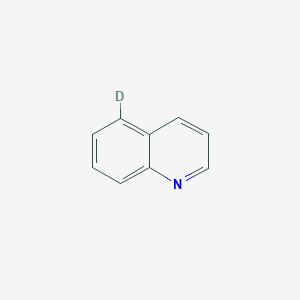


![N-[1-(Oxan-2-YL)-1H-pyrazolo[4,3-C]pyridin-6-YL]acetamide](/img/structure/B14037995.png)
